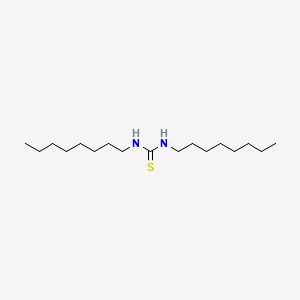

1,3-Dioctyl-2-thiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65461. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dioctylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36N2S/c1-3-5-7-9-11-13-15-18-17(20)19-16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGRBOULPSEYNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=S)NCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910953 | |

| Record name | N,N'-Dioctylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109-40-0, 34853-57-1 | |

| Record name | di-n-Octylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Dioctylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIOCTYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 34853-57-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-Dioctyl-2-thiourea from Octyl Isothiocyanate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 1,3-dioctyl-2-thiourea, a symmetrically disubstituted thiourea. The primary synthetic route detailed herein involves the direct reaction of octyl isothiocyanate with octylamine. This document elucidates the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and outlines rigorous analytical methods for structural verification and purity assessment. Emphasis is placed on the causal relationships behind procedural steps, critical safety considerations for reagent handling, and troubleshooting common synthetic challenges. This guide is intended to serve as an authoritative resource for chemists and researchers engaged in the synthesis of thiourea derivatives for applications in medicinal chemistry, materials science, and organic synthesis.

Introduction: The Significance of 1,3-Disubstituted Thioureas

Thiourea derivatives, characterized by the N-(C=S)-N scaffold, are a class of compounds with remarkable versatility and a broad spectrum of applications.[1][2] Their unique ability to act as hydrogen bond donors and their capacity for metal chelation make them valuable in organocatalysis, analytical chemistry, and as synthetic intermediates.[2] In the realm of drug development, 1,3-disubstituted thioureas have demonstrated significant potential, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and cytotoxic effects against various cancer cell lines.[3][4][5]

This compound, a symmetrical derivative with two lipophilic octyl chains, is of particular interest. The lipophilicity imparted by the alkyl chains can enhance membrane permeability, a crucial factor in the design of bioactive molecules. The synthesis of such compounds is typically straightforward, with the reaction between an isothiocyanate and a primary amine being one of the most efficient and high-yielding methods.[6] This guide focuses on this robust synthetic pathway, providing the necessary detail for its successful and safe execution.

Reaction Principles and Mechanism

The formation of a 1,3-disubstituted thiourea from an isothiocyanate and a primary amine is a classic example of a nucleophilic addition reaction. The reaction is highly efficient and generally proceeds without the need for a catalyst.

Core Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (octylamine) acts as a nucleophile. It attacks the highly electrophilic carbon atom of the isothiocyanate group (–N=C=S) in octyl isothiocyanate.[7]

-

Intermediate Formation: This attack leads to the formation of a transient, zwitterionic intermediate.

-

Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer occurs from the newly bonded nitrogen atom to the nitrogen atom of the original isothiocyanate, neutralizing the charges and yielding the stable thiourea product.[7]

The overall reaction is typically exothermic and proceeds to completion, often with high yields.

Caption: Figure 1: Nucleophilic addition of octylamine to octyl isothiocyanate.

Synthesis of this compound: A Practical Guide

This section provides a comprehensive, step-by-step methodology for the synthesis of this compound.

Reagents, Solvents, and Equipment

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Purity | Supplier |

| Octyl isothiocyanate | C₉H₁₇NS | 171.31 | ≥97% | e.g., Sigma-Aldrich |

| n-Octylamine | C₈H₁₉N | 129.24 | ≥99% | e.g., Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | e.g., Fisher Scientific |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | e.g., Fisher Scientific |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | e.g., Fisher Scientific |

Equipment:

-

Round-bottom flasks (100 mL, 250 mL)

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel and filter paper

-

Beakers and graduated cylinders

-

Analytical balance

-

TLC plates (silica gel 60 F₂₅₄)

Critical Safety and Handling Protocols

Both octyl isothiocyanate and octylamine present significant health hazards. Adherence to strict safety protocols is mandatory. The synthesis must be performed inside a certified chemical fume hood.

| Chemical | Hazard Summary | Required PPE & Handling |

| Octyl isothiocyanate | Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation and skin irritation. May cause respiratory irritation. Combustible liquid.[8] | Wear nitrile gloves, a lab coat, and chemical splash goggles. Use only in a well-ventilated fume hood. Keep away from heat and open flames.[8][9] |

| n-Octylamine | Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Toxic to aquatic life. | Wear neoprene or butyl rubber gloves, a flame-retardant lab coat, and a face shield with goggles. Handle in a fume hood away from ignition sources. Ensure safety shower and eyewash station are accessible.[10][11] |

Detailed Experimental Protocol

Caption: Figure 2: Step-by-step workflow for synthesis and analysis.

Step 1: Reagent Preparation

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve n-octylamine (5.00 g, 38.7 mmol, 1.0 eq.) in 80 mL of anhydrous dichloromethane (DCM).

-

Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature equilibrates to ~0°C. Causality: Starting the reaction at a low temperature helps to control the initial exothermic release of heat upon addition of the isothiocyanate.

Step 2: Addition of Isothiocyanate

-

Slowly add octyl isothiocyanate (6.63 g, 38.7 mmol, 1.0 eq.) dropwise to the stirred octylamine solution over 20 minutes using a dropping funnel.

-

Maintain the internal temperature below 10°C during the addition. Causality: A slow, controlled addition prevents a rapid temperature spike, minimizing the potential for side reactions and ensuring safety.

Step 3: Reaction Progression

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 4 hours.

Step 4: Reaction Monitoring

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 4:1 Hexanes:Ethyl Acetate eluent system.

-

Spot the starting materials (octylamine and octyl isothiocyanate) and the reaction mixture. The reaction is complete when the starting material spots have disappeared and a new, single product spot is observed (visualize with UV light and/or potassium permanganate stain). Trustworthiness: TLC provides a quick and reliable method to validate reaction completion before proceeding to work-up, preventing the isolation of unreacted starting materials.

Step 5: Work-up and Isolation

-

Once the reaction is complete, transfer the mixture to a round-bottom flask and remove the dichloromethane solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product will be a waxy solid or a viscous oil.

Step 6: Purification

-

Dissolve the crude solid in a minimal amount of boiling hexanes.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours to induce crystallization.

-

Collect the resulting white, crystalline solid by vacuum filtration, washing the crystals with a small amount of cold hexanes.

-

Dry the purified product under vacuum. A typical yield is 85-95%. Trustworthiness: Recrystallization is a highly effective method for purifying solid organic compounds, removing minor impurities and ensuring a high-quality final product suitable for further analysis and application.

Product Characterization and Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

| Analytical Technique | Expected Results for this compound |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~6.0 (br s, 2H, NH ), ~3.4 (t, 4H, N-CH₂ ), ~1.6 (m, 4H, N-CH₂-CH₂ ), 1.2-1.4 (m, 20H, -(CH₂ )₅-), 0.88 (t, 6H, -CH₃ ) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~181.0 (C =S), ~48.0 (N-C H₂), ~31.8, ~29.2, ~29.1, ~26.9, ~22.7 (-C H₂- chain), ~14.1 (-C H₃) |

| FT-IR (ATR, cm⁻¹) | ~3250 (N-H stretch), 2920 & 2850 (C-H stretch), ~1550 (N-H bend, "Thioamide II" band), ~1350 (C-N stretch, "Thioamide III" band) |

| Mass Spec. (ESI+) | m/z: 301.27 [M+H]⁺, 323.25 [M+Na]⁺ |

Note: The exact chemical shifts (δ) and absorption frequencies (cm⁻¹) may vary slightly depending on the solvent and instrument used. The provided data is based on typical values for similar thiourea structures.[7][12][13]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete reaction. 2. Loss of product during recrystallization. 3. Impure starting materials. | 1. Extend reaction time and re-check with TLC. 2. Use a minimal amount of hot solvent for dissolution; ensure thorough cooling before filtration. 3. Verify the purity of octylamine and octyl isothiocyanate before starting. |

| Product is an Oil, Fails to Crystallize | 1. Presence of residual solvent. 2. Presence of impurities inhibiting crystallization. | 1. Ensure all DCM is removed on the rotary evaporator; dry further under high vacuum. 2. Attempt purification via column chromatography (silica gel, Hexanes:Ethyl Acetate gradient). |

| Multiple Spots on TLC of Final Product | 1. Incomplete reaction. 2. Side product formation. 3. Product degradation. | 1. Re-subject the material to the purification step (recrystallization or column chromatography). 2. The reaction is generally clean, but if side products are suspected, column chromatography is the best purification method. |

Conclusion

The synthesis of this compound via the nucleophilic addition of octylamine to octyl isothiocyanate is a robust, efficient, and high-yielding procedure. This guide provides a validated protocol grounded in established chemical principles, emphasizing the rationale behind key procedural steps. By adhering to the detailed experimental, safety, and analytical methodologies outlined, researchers can reliably produce and validate high-purity this compound for use in further scientific investigation and application development.

References

-

The proposed mechanism for the formation of thiourea - ResearchGate. (n.d.). Retrieved from [Link]

- 1,3-Disubstituted Thioureas: Versatile Building Blocks for the Construction of Heterocycles. (2025). Synlett, 36.

-

Reaction of isothiocyanates with thiourea and amidinothioureas: Formation of S-(N-substituted thiocarbamyl)isothioureas and 1-Alkyl(or aryl)-4-imino(or arylimino). (n.d.). ConnectSci. Retrieved from [Link]

-

Preparation of thioureas from isothiocyanates and amines or ammonia. (n.d.). ResearchGate. Retrieved from [Link]

- Expeditious Method for Synthesis of Symmetrical 1,3-Disubstituted Ureas and Thioureas. (2012).

- Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). Beilstein Journal of Organic Chemistry, 13, 1746-1763.

-

A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. (n.d.). MDPI. Retrieved from [Link]

-

1 H-NMR spectra of the thiourea derivatives. (n.d.). ResearchGate. Retrieved from [Link]

- Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. (2022). Journal of Organic Chemistry, 87(18), 11959-11968.

-

Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure. (2021). Bulletin of the Chemical Society of Ethiopia, 35(3), 587-602.

- Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). International Journal of Molecular Sciences, 22(21), 11666.

-

Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. (2022). ACS Publications. Retrieved from [Link]

-

Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. (2022). University of Pisa. Retrieved from [Link]

-

Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. (n.d.). Retrieved from [Link]

- 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. (2024). European Journal of Pharmacology, 982, 176885.

- Tf2O: A Desulfurating Reagent in the Synthesis of Isothiocyanates. (n.d.). Indian Journal of Advances in Chemical Science.

- Novel thiourea compounds as dual-function microbicides. (2000). Biology of Reproduction, 63(1), 196-205.

-

Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Amine. (n.d.). In Wikipedia.

- Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. (2023). Molecules, 28(20), 7153.

Sources

- 1. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 2. annexechem.com [annexechem.com]

- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel thiourea compounds as dual-function microbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. aksci.com [aksci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

physicochemical properties of 1,3-Dioctyl-2-thiourea

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dioctyl-2-thiourea

This technical guide offers a comprehensive exploration of the core , tailored for researchers, scientists, and professionals engaged in drug development and chemical synthesis. This document moves beyond a simple recitation of data, providing in-depth, field-proven insights into the causality behind experimental choices and the interrelation of the compound's structure with its functional applications.

Molecular Profile and Structural Significance

This compound (CAS No: 34853-57-1) is a symmetrically disubstituted thiourea derivative. Its molecular structure, featuring a polar thiourea core (—NH—C(=S)—NH—) flanked by two nonpolar n-octyl chains, is the primary determinant of its distinct physicochemical characteristics. This amphipathic nature—possessing both hydrophilic and lipophilic regions—governs its solubility, reactivity, and potential as a versatile intermediate in organic synthesis and as a scaffold in medicinal chemistry. Understanding these fundamental properties is critical for designing synthetic routes, formulating delivery systems, and predicting biological interactions.

Core Physicochemical Data

The following table summarizes the key . Each parameter is a critical piece of data for laboratory handling, reaction setup, and purification.

Table 1: Summary of Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₃₆N₂S | [1] |

| Molecular Weight | 300.55 g/mol | [1] |

| Appearance | Yellow semisolid | [2] |

| Melting Point | 53-55 °C | [3] |

| Boiling Point | Decomposes upon strong heating | Inferred from thiourea derivative behavior |

| Solubility | Insoluble in water; Soluble in organic solvents such as chloroform, ethanol, and acetone | Inferred from structure and general thiourea properties[4][5] |

Experimental Protocols and Scientific Rationale

The trustworthiness of physicochemical data hinges on the robustness of the experimental protocols used for their determination. This section provides detailed methodologies and explains the scientific principles that ensure data integrity.

Melting Point Determination: A Purity Benchmark

The melting point is a fundamental thermal property that serves as a primary indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure substance.

-

Sample Preparation: A small quantity of this compound is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder until a 2-3 mm column of the sample is packed into the sealed end.

-

Apparatus Setup: The packed capillary tube is inserted into a calibrated melting point apparatus.

-

Heating Ramp: The apparatus is heated rapidly to approximately 15-20 °C below the expected melting point (53 °C). The heating rate is then reduced to a slow and steady 1-2 °C per minute.

-

Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

-

Expertise & Experience Insight: The slow heating rate near the melting point is crucial. Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, leading to an erroneously wide and elevated melting range. This self-validating step ensures thermal equilibrium between the sample and the thermometer.

Solubility Profile: The Key to Application Design

The solubility of this compound is dictated by its molecular structure. The long, nonpolar octyl chains dominate, rendering the molecule highly soluble in lipophilic organic solvents and insoluble in polar aqueous media.

-

Solvent Selection: A range of solvents with varying polarities are selected (e.g., water, ethanol, acetone, chloroform, hexane).

-

Sample Preparation: Approximately 10 mg of this compound is placed into a series of small, dry test tubes.

-

Solvent Addition: 1 mL of a selected solvent is added to a test tube.

-

Mixing: The tube is agitated (vortexed or shaken) for 60 seconds.

-

Observation: The mixture is visually inspected for the presence of undissolved solid. If the solid completely disappears, the compound is deemed "soluble." If it remains, it is "insoluble."

-

Causality Explained: The "like dissolves like" principle is at play. The nonpolar octyl chains interact favorably with the nonpolar solvent molecules (e.g., hexane), while the polar thiourea core is insufficient to overcome the energy barrier required to dissolve in a highly polar solvent like water.

Caption: A standardized workflow for the qualitative assessment of solubility.

Spectroscopic Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR (500.13 MHz, CDCl₃):

-

δ 5.99 (br. s, 2H): This broad singlet corresponds to the two N-H protons of the thiourea core.[2]

-

δ 3.39 (m, 4H): This multiplet represents the four protons on the carbons directly attached to the nitrogen atoms (—CH₂—NH).[2]

-

δ 1.55–1.61 (m, 4H): A multiplet for the four protons on the second carbon of the octyl chains (—CH₂—CH₂—NH).[2]

-

δ 1.25–1.34 (m, 20H): A complex multiplet corresponding to the remaining ten methylene (—CH₂—) groups in the octyl chains.[2]

-

δ 0.86 (t, 6H): A triplet representing the six protons of the terminal methyl (—CH₃) groups.[2]

-

-

¹³C NMR (125.76 MHz, CDCl₃):

Structure-Property-Application Nexus

The are directly linked to its potential applications. Its lipophilicity, conferred by the long alkyl chains, makes it a valuable reagent in organic synthesis, particularly in nonpolar solvent systems. Thiourea derivatives are widely recognized as privileged structures in medicinal chemistry, serving as scaffolds for the development of a range of therapeutic agents.[6][7]

Caption: The interplay between the molecular structure, resultant properties, and applications of this compound.

Conclusion

This technical guide has provided a detailed overview of the essential . The combination of its lipophilic character, low melting point, and the inherent reactivity of the thiourea moiety makes it a compound of significant interest. The protocols and data presented herein serve as a robust foundation for researchers and developers aiming to leverage this molecule in innovative synthetic and medicinal applications.

References

-

Baten'kin, M. A., et al. (2022). Disubstituted thiourea as a suitable sulfur source in the gram-scale synthesis of yellow- and red-emitting CdTeS/CdxZn1−xS core/shell quantum dots. National Institutes of Health. [Link]

-

Nawaz, H., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances. [Link]

-

ResearchGate. (2022). A QSAR STUDY ON THIOUREA DERIVATIVES -NEW APPROACHES IN DRUG DEVELOPMENT. [Link]

-

ResearchGate. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Link]

-

PubMed Central. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,3-di-o-Tolyl-2-thiourea (CAS 137-97-3). [Link]

-

PubChemLite. (n.d.). This compound (C17H36N2S). [Link]

-

PubChem. (n.d.). Thiourea. [Link]

-

MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2639. [Link]

-

Sciencemadness Wiki. (2022). Thiourea. [Link]

-

Oakwood Chemical. (n.d.). This compound. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Disubstituted thiourea as a suitable sulfur source in the gram-scale synthesis of yellow- and red-emitting CdTeS/CdxZn1−xS core/shell quantum dots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [oakwoodchemical.com]

- 4. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thiourea - Sciencemadness Wiki [sciencemadness.org]

- 6. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1,3-Dioctyl-2-thiourea: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 1,3-Dioctyl-2-thiourea, tailored for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to offer insights into its synthesis, analytical characterization, and the broader context of its potential applications based on the well-established bioactivity of the 1,3-disubstituted thiourea scaffold.

Core Compound Identification and Physicochemical Properties

This compound is a symmetrically substituted thiourea derivative featuring two eight-carbon alkyl chains. This structure imparts significant lipophilicity, a key characteristic influencing its solubility, reactivity, and potential biological interactions.

It is crucial for researchers to note that multiple CAS (Chemical Abstracts Service) numbers are associated with this compound in various commercial and database sources. The most commonly cited are CAS Number 109-40-0 and CAS Number 34853-57-1 [1][2][3][4]. Users should verify the specific CAS number with their supplier to ensure accurate documentation and regulatory compliance.

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₃₆N₂S | [1] |

| Molecular Weight | 300.55 g/mol | [1] |

| Monoisotopic Mass | 300.25992 Da | [5] |

| Appearance | Yellow semisolid | [6] |

| Melting Point | 53-55 °C | [7] |

| Predicted XlogP | 6.8 | [5] |

Synthesis and Mechanistic Rationale

The synthesis of 1,3-disubstituted thioureas is a cornerstone reaction in medicinal chemistry, valued for its efficiency and high yields. The most direct and widely adopted method involves the nucleophilic addition of an amine to an isothiocyanate.[8] For symmetrical thioureas like this compound, this is typically achieved by reacting two equivalents of the amine with one equivalent of a thiocarbonyl source or, more commonly, by reacting an isothiocyanate with the corresponding amine.

A plausible and efficient synthesis of this compound involves the reaction of octyl isothiocyanate with octylamine. However, a more direct laboratory-scale synthesis can be achieved by reacting two equivalents of octylamine with carbon disulfide in the presence of a coupling agent or by a two-step, one-pot procedure involving the in-situ formation of an isothiocyanate.

A general, high-yield synthesis has been described for this compound, resulting in a quantitative yield.[6]

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of 1,3-disubstituted thioureas.[8][9] The causality behind this choice of methodology lies in its simplicity, high atom economy, and typically clean reaction profile, often yielding the product in high purity without the need for extensive chromatographic purification.

Materials:

-

Octylamine (2 equivalents)

-

Carbon Disulfide (CS₂) (1 equivalent)

-

Dicyclohexylcarbodiimide (DCC) or a similar coupling agent (1 equivalent)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

-

Stir plate and magnetic stir bar

-

Round-bottom flask and reflux condenser (if heating is required)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve octylamine (2.0 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: To the stirred solution, slowly add carbon disulfide (1.0 eq.) at room temperature. The reaction is often exothermic.

-

Coupling: Following the addition of CS₂, add the coupling agent (e.g., DCC) portion-wise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed. The reaction is typically complete within a few hours.

-

Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylthiourea byproduct. Wash the filtrate with 5% HCl (aq), followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification (if necessary): The resulting crude product is often of high purity. If required, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The product is typically a yellow semisolid.[6]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for unambiguous structure determination. The symmetry of this compound simplifies its spectra.

-

¹H NMR: The proton NMR spectrum is characterized by a broad singlet for the two N-H protons, a multiplet for the methylene group adjacent to the nitrogen, a complex multiplet region for the bulk of the alkyl chain methylenes, and a triplet for the terminal methyl groups.[6]

-

¹³C NMR: The carbon NMR spectrum is defined by a distinctive downfield signal for the thiocarbonyl (C=S) carbon, typically appearing around 181 ppm.[6][8] The signals for the eight unique carbons of the octyl chains will appear in the upfield aliphatic region.

Table of Reported NMR Data (in CDCl₃): [6]

| Nucleus | Chemical Shift (δ, ppm) | Description |

| ¹H | 5.99 | broad singlet, 2H (NH ) |

| 3.39 | multiplet, 2H (-CH ₂-NH) | |

| 1.55-1.61 | multiplet, 4H (-CH₂-CH ₂-NH) | |

| 1.25-1.34 | multiplet, 20H (10x -CH ₂-) | |

| 0.86 | triplet, 6H (2x -CH ₃) | |

| ¹³C | 181.37 | C =S |

| 31.86 | Aliphatic CH₂ | |

| 29.34 | Aliphatic CH₂ | |

| 29.28 | Aliphatic CH₂ | |

| 27.02 | Aliphatic CH₂ | |

| 22.72 | Aliphatic CH₂ | |

| 14.17 | -C H₃ |

Other Spectroscopic Techniques

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Key vibrational bands confirm the presence of functional groups. Expected peaks include N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (2850-2960 cm⁻¹), and the characteristic C=S (thioamide) stretching band (around 1200-1350 cm⁻¹).[10][11]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) would be expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 301.26720.[5]

Applications in Research and Drug Development

While specific, direct applications of this compound are not extensively documented in peer-reviewed literature, the broader class of 1,3-disubstituted thioureas is of immense interest to the scientific community, particularly in drug discovery and materials science.[12][13] The dioctyl derivative serves as an important model compound whose high lipophilicity can be leveraged or studied.

Potential as an Anticancer Agent

Thiourea derivatives are a well-established class of compounds with promising anticancer activity.[12][14] Their mechanism of action is often multifaceted, providing an advantage in targeting complex cancer cell biology.

Key Mechanistic Pathways:

-

Induction of Apoptosis: Many thiourea derivatives have been shown to activate intrinsic apoptotic pathways, often measured by the activation of key executioner enzymes like caspase 3/7.[14]

-

Modulation of NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers. Certain thioureas can suppress NF-κB activation, reducing pro-survival signaling.[14]

-

Inhibition of Angiogenesis: By suppressing the secretion of factors like Vascular Endothelial Growth Factor (VEGF), these compounds can potentially inhibit the formation of new blood vessels that tumors require for growth.[14]

-

Regulation of Reactive Oxygen Species (ROS): Thioureas can modulate the oxidative state of cancer cells, in some cases decreasing ROS production, which can disrupt cellular redox balance and contribute to cell death.[14]

The long alkyl chains of this compound would significantly increase its ability to partition into lipid bilayers, potentially enhancing its interaction with membrane-bound proteins or facilitating its entry into cells. This makes it an interesting candidate for structure-activity relationship (SAR) studies to probe the role of lipophilicity in anticancer efficacy and cellular uptake.

Caption: Plausible anticancer mechanisms of 1,3-disubstituted thioureas.

Role in Materials Science

Disubstituted thioureas serve as effective single-source precursors for the synthesis of semiconductor nanocrystals, such as quantum dots (QDs).[6] In this context, this compound can act as a sulfur source. The long octyl chains provide the additional benefit of acting as capping agents or solvents at high temperatures, helping to control the size, shape, and surface properties of the resulting nanocrystals. This dual functionality is a key consideration in the rational design of precursors for nanomaterial synthesis.

Other Potential Biological Activities

The thiourea scaffold is a "privileged structure" in medicinal chemistry, known to be a component in compounds with a wide array of biological activities, including:

Conclusion

This compound is a readily synthesizable compound with well-defined spectroscopic features. While its direct applications are still emerging, its structural class—1,3-disubstituted thioureas—is of profound importance in both medicinal chemistry and materials science. For drug development professionals, it represents a scaffold with proven anticancer potential, where the long alkyl chains can be used to systematically probe the effects of lipophilicity on efficacy and pharmacokinetics. For materials scientists, it is a valuable precursor for the synthesis of advanced semiconductor materials. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and explore the potential of this versatile molecule.

References

-

Strzyga-Łach, P., Kurpios-Piec, D., Chrzanowska, A., Szczepaniak, J., & Bielenica, A. (2024). 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. European Journal of Pharmacology, 982, 176885. [Link]

- Shakeel, A., Altaf, A. A., Qureshi, A. M., & Badshah, A. (2017). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry.

- Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 10). YouTube.

-

Kotelnikov, A. I., et al. (2021). Disubstituted thiourea as a suitable sulfur source in the gram-scale synthesis of yellow- and red-emitting CdTeS/CdxZn1−xS core/shell quantum dots. National Institutes of Health. [Link]

-

Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

-

Kaur, N., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances. [Link]

-

Ahmad, Z., et al. (2018). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. MDPI. [Link]

-

Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. (2023). National Institutes of Health. [Link]

-

This compound. Oakwood Chemical. [Link]

-

Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. (2024). MDPI. [Link]

- Synthesis of Thiourea Derivatives and Its Evaluation as Corrosion Inhibitor for Carbon Steel. (2025).

-

Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure. Semantic Scholar. [Link]

-

Synthesis and characterization of thiourea. (2019). ResearchGate. [Link]

- Simple and Efficient Methodology to Prepare Guanidines from 1,3-Disubstituted Thioureas. (2025).

-

1H-NMR spectra of the thiourea derivatives. ResearchGate. [Link]

-

This compound (C17H36N2S). PubChemLite. [Link]

-

Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central. [Link]

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PubMed Central. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 34853-57-1 [amp.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. cn.chemcd.com [cn.chemcd.com]

- 5. PubChemLite - this compound (C17H36N2S) [pubchemlite.lcsb.uni.lu]

- 6. Disubstituted thiourea as a suitable sulfur source in the gram-scale synthesis of yellow- and red-emitting CdTeS/CdxZn1−xS core/shell quantum dots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3-Dibutyl-2-thiourea(109-46-6) 13C NMR spectrum [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]

- 14. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 1,3-Dioctyl-2-thiourea: Unraveling Structure Through ¹H and ¹³C NMR

Introduction: The Role of NMR in Modern Chemistry

In the landscape of drug development and materials science, the precise structural elucidation of molecules is paramount. 1,3-Dioctyl-2-thiourea, a symmetrically substituted thiourea derivative, finds applications ranging from synthetic chemistry to materials science. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for confirming the identity and purity of such organic compounds.[1][2] By probing the magnetic properties of atomic nuclei—specifically ¹H (proton) and ¹³C (carbon-13)—NMR provides a detailed atomic-level map of the molecular structure.[3][4] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, blending foundational principles with practical, field-proven insights for researchers and scientists.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, the molecular structure of this compound is presented below with a standardized numbering system. This numbering will be used consistently throughout the guide to correlate spectroscopic data directly to the corresponding atoms.

Caption: Molecular structure of this compound with atom numbering.

Part 1: ¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides information on the chemical environment, quantity, and connectivity of protons in a molecule. Due to the symmetry of this compound, the two N-octyl chains are chemically equivalent, simplifying the spectrum.

Interpretation of the ¹H NMR Spectrum

The proton signals for this compound are well-resolved and characteristic of a long-chain N,N'-disubstituted thiourea.

-

N-H Protons (NH): The protons attached to the nitrogen atoms typically appear as a broad singlet around δ 5.99 ppm . The broadness is a result of rapid chemical exchange with trace amounts of water or other exchangeable protons in the solvent and quadrupole broadening from the adjacent nitrogen atom.

-

α-Methylene Protons (C1-H₂, C1'-H₂): The four protons of the two methylene groups directly bonded to the nitrogen atoms (C1 and C1') resonate as a multiplet around δ 3.39 ppm . These protons are deshielded (shifted downfield) due to the electron-withdrawing effect of the adjacent nitrogen atom. Their signal is a multiplet due to coupling with both the neighboring NH proton and the protons on the C2 and C2' carbons.

-

β-Methylene Protons (C2-H₂, C2'-H₂): The methylene protons on the second carbon of each octyl chain appear as a multiplet in the range of δ 1.55–1.61 ppm . They are less deshielded than the α-protons.

-

Bulk Methylene Protons (C3-H₂ to C7-H₂): The protons of the ten methylene groups (C3-C7 and C3'-C7') in the middle of the two alkyl chains are in very similar chemical environments. This results in a large, overlapping multiplet signal observed between δ 1.25–1.34 ppm .

-

Terminal Methyl Protons (C8-H₃, C8'-H₃): The six protons of the two terminal methyl groups (C8 and C8') give rise to a triplet at approximately δ 0.86 ppm , with a coupling constant (J) of about 6.9 Hz. The triplet multiplicity arises from coupling to the two adjacent protons on the C7 and C7' carbons (n+1 rule, where n=2).[4]

Data Summary: ¹H NMR of this compound

The following table summarizes the key ¹H NMR data, acquired in deuterated chloroform (CDCl₃) on a 500 MHz spectrometer.

| Chemical Shift (δ, ppm) | Integration (No. of H) | Multiplicity | Coupling Constant (J, Hz) | Assignment (Atom Position) |

| 5.99 | 2H | br. s | - | NH |

| 3.39 | 4H | m | - | C1-H₂, C1'-H₂ |

| 1.55–1.61 | 4H | m | - | C2-H₂, C2'-H₂ |

| 1.25–1.34 | 20H | m | - | C3-H₂ to C7-H₂ |

| 0.86 | 6H | t | 6.9 | C8-H₃, C8'-H₃ |

| br. s = broad singlet, m = multiplet, t = triplet |

Part 2: ¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.[5] Standard ¹³C NMR spectra are typically proton-decoupled, meaning each unique carbon atom appears as a single line.

Interpretation of the ¹³C NMR Spectrum

The symmetrical nature of this compound results in nine distinct carbon signals: one for the thiocarbonyl carbon (C=S) and eight for the carbons of the octyl chain.

-

Thiocarbonyl Carbon (C=S): The most downfield signal in the spectrum, appearing at δ 181.37 ppm , is characteristic of a thiourea or thiocarbonyl carbon. Its significant deshielding is due to the double bond to the electronegative sulfur atom and bonds to two nitrogen atoms.

-

α-Methylene Carbon (C1, C1'): The carbon atom adjacent to the nitrogen (C1) is expected to resonate around δ 45-50 ppm . This downfield shift relative to other aliphatic carbons is caused by the electronegative nitrogen atom. Note: While the primary data source for this guide did not explicitly list this peak, its position is well-established for N-alkyl thioureas.

-

Alkyl Chain Carbons (C2-C8): The remaining carbons of the octyl chain appear in the aliphatic region of the spectrum (δ 14-32 ppm).

-

C8 (Terminal Methyl): The terminal methyl carbon is the most upfield signal, appearing at δ 14.17 ppm .

-

C7: The penultimate carbon appears at δ 22.72 ppm .

-

C6: The signal for C6 is found at δ 31.86 ppm .

-

C2: The carbon beta to the nitrogen is located at δ 27.02 ppm .

-

C3, C4, C5: The carbons in the center of the long alkyl chain (C3, C4, C5) have very similar electronic environments, causing their signals to overlap in a narrow range, typically around δ 29.28 - 29.34 ppm . This signal overlap is a hallmark of long-chain alkyl systems in ¹³C NMR.[]

-

Data Summary: ¹³C NMR of this compound

The following table summarizes the ¹³C NMR data, acquired in CDCl₃ on a 126 MHz spectrometer.

| Chemical Shift (δ, ppm) | Assignment (Atom Position) |

| 181.37 | C=S (Thiocarbonyl) |

| ~47.5 (Estimated) | C1, C1' |

| 31.86 | C6, C6' |

| 29.34 | C3, C4, C5 (Overlapping) |

| 29.28 | C3, C4, C5 (Overlapping) |

| 27.02 | C2, C2' |

| 22.72 | C7, C7' |

| 14.17 | C8, C8' |

Part 3: Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data relies on a robust and standardized experimental procedure. The protocol described here is a self-validating system designed for accuracy and reproducibility.

Caption: Standardized workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh 20-40 mg of this compound. Dissolve the sample in approximately 0.6 mL of high-purity deuterated chloroform (CDCl₃) directly within a clean vial. Transfer the resulting solution into a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Field-Frequency Lock: The instrument's software locks onto the deuterium signal from the CDCl₃ solvent. This lock maintains a stable magnetic field throughout the experiment, which is critical for high-resolution spectra.[7]

-

Shimming: An automated or manual shimming process is performed to optimize the homogeneity of the magnetic field across the sample volume, ensuring sharp, well-defined peaks.

-

Data Acquisition: Standard one-dimensional pulse sequences are used to acquire both the ¹H and ¹³C{¹H} (proton-decoupled) spectra. Sufficient scans are averaged to achieve an adequate signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

-

Data Processing: The raw time-domain data (Free Induction Decay, FID) is converted into the frequency-domain spectrum via a Fourier Transform. The spectrum is then phase-corrected and baseline-corrected.

-

Referencing: The chemical shift axis (ppm) is calibrated by setting the residual, non-deuterated solvent peak to its known value (for CHCl₃ in CDCl₃, δH = 7.26 ppm; for CDCl₃, δC = 77.16 ppm).[8][9] This internal referencing ensures accuracy and comparability of data across different instruments.

References

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

-

Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). [Link]

-

Quora. (2018, October 11). Why do we use cdcl3 as a solvent for recording the NMR spectrum?. [Link]

-

Quora. (2019, October 9). How to perform NMR spectroscopy structure determination. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. [Link]

-

National Center for Biotechnology Information. (2023, October 20). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. [Link]

-

ResearchGate. (n.d.). Experimental and calculated 1 H and 13 C NMR chemical shifts of 1a thiourea derivative. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

-

AZoNetwork. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

-

MDPI. (n.d.). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. [Link]

-

University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [Link]

-

University of Wisconsin-Madison. (n.d.). Assignment of Carbon-13 NMR Signals. [Link]

-

University of Ottawa. (n.d.). 13 Carbon NMR. [Link]

-

ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

ResearchGate. (2025, August 6). 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. [Link]

-

Reddit. (2017, January 15). Referencing CDCl3 in 13C nmr. [Link]

-

YouTube. (2019, January 21). Carbon-13 NMR Spectroscopy. [Link]

-

Indian Academy of Sciences. (n.d.). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. [Link]

-

MDPI. (n.d.). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 3. ijirset.com [ijirset.com]

- 4. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 5. 13Carbon NMR [chem.ch.huji.ac.il]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

A Technical Guide to the Solubility of 1,3-Dioctyl-2-thiourea in Organic Solvents

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Dioctyl-2-thiourea, a key intermediate and agent in various chemical processes. While specific quantitative solubility data is not broadly published, this document synthesizes foundational chemical principles, inferences from industrial applications, and established analytical methodologies to provide researchers, scientists, and drug development professionals with a robust framework for understanding and determining its solubility. We present a detailed, validated protocol for quantitative solubility assessment to empower researchers to generate precise data tailored to their specific solvent systems and experimental conditions.

Introduction to this compound

This compound, with the chemical formula C₁₇H₃₆N₂S, is a symmetrically substituted N,N'-dialkylthiourea. Its molecular structure is characterized by a central polar thiourea core (-NH-C(S)-NH-) flanked by two long, nonpolar octyl chains (-C₈H₁₇). This amphipathic nature is the primary determinant of its chemical behavior and physical properties, including its solubility.

The compound and its analogues are recognized for their utility as metal ion chelating agents, making them valuable in applications such as solvent extraction for hydrometallurgy and precious metal recovery.[1][2] The efficiency of these extraction processes is critically dependent on the high solubility of the thiourea derivative in a water-immiscible organic phase. Understanding and quantifying this solubility is therefore a prerequisite for process design, optimization, and scale-up.

Physicochemical Principles Governing Solubility

The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur, or "like dissolves like".[3][4] This means that substances with similar intermolecular forces and polarity tend to be miscible.

-

Molecular Structure Analysis:

-

Nonpolar Character: The two eight-carbon alkyl (octyl) chains are the dominant feature of the this compound molecule. These long hydrocarbon chains are highly nonpolar and lipophilic, contributing to strong van der Waals forces.

-

Polar Character: The central thiourea group contains electronegative nitrogen and sulfur atoms, creating a polar region capable of hydrogen bonding (N-H donors) and acting as a hydrogen bond acceptor (C=S).

-

-

Predictive Analysis: The substantial nonpolar character imparted by the two octyl chains dictates the molecule's overall solubility profile. While unsubstituted thiourea exhibits moderate solubility in water and alcohols, the long alkyl chains of the dioctyl derivative render it virtually insoluble in water.[5][6] Conversely, these chains promote strong interactions with nonpolar and weakly polar organic solvents. Therefore, high solubility is anticipated in solvents that are primarily nonpolar or have low polarity.

Qualitative Solubility Profile and Inferences from Applications

Direct quantitative solubility data for this compound is not extensively documented in publicly available literature. However, its functional application as a metal extractant provides strong indicative evidence of its solubility in specific solvent classes.[1] Processes for the solvent extraction of metals explicitly mention the use of N,N'-dialkylthioureas dissolved in organic solvents such as kerosene, toluene, and chloroform to form the organic phase.[1] Based on these applications and fundamental chemical principles, a qualitative solubility profile can be constructed.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Kerosene | High | Strong van der Waals interactions between the solvent and the compound's long octyl chains. |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | Favorable interactions between the aromatic ring and the alkyl chains. |

| Halogenated | Dichloromethane, Chloroform | High | Capable of dissolving compounds with significant nonpolar character. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Moderate to Good | The polarity of the solvent can interact with the thiourea core, while its organic nature accommodates the alkyl chains. Analogues like N,N'-diethylthiourea are soluble in acetone and ethyl acetate.[5] |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The strong hydrogen-bonding network of the alcohol is disrupted by the large nonpolar chains. Solubility decreases significantly as the alcohol chain length decreases. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble | The molecule's large nonpolar structure cannot be effectively solvated by the highly ordered, hydrogen-bonded network of water. |

A Validated Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data (e.g., g/L or mol/L), direct experimental measurement is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[3]

Experimental Rationale

This protocol is designed to achieve a state of thermodynamic equilibrium between the undissolved solid solute and the saturated solvent phase at a constant temperature. Subsequent analysis of the liquid phase provides the quantitative solubility value. The key to trustworthiness is ensuring sufficient equilibration time and precise quantification.

Workflow for Solubility Determination

Sources

An In-Depth Technical Guide to the Formation Mechanism of 1,3-Dioctyl-2-thiourea

Introduction: The Significance of Symmetrically Substituted Thioureas

Thiourea and its derivatives are a versatile class of organosulfur compounds characterized by the N-C(=S)-N core structure.[1][2] These molecules are of significant interest to researchers and drug development professionals due to their wide-ranging biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][3] Furthermore, they serve as crucial intermediates in organic synthesis and as ligands in coordination chemistry.[1][2] 1,3-dioctyl-2-thiourea, a symmetrically substituted aliphatic thiourea, is a representative member of this class. Understanding its formation mechanism is fundamental to optimizing its synthesis, controlling purity, and developing novel derivatives for therapeutic and industrial applications.

This guide provides a detailed examination of the core mechanism for synthesizing this compound, focusing on the prevalent and efficient pathway involving the reaction of octylamine with carbon disulfide. We will explore the causality behind the reaction steps, provide a field-proven experimental protocol, and detail the necessary characterization techniques to validate the final product.

Core Synthesis Pathway and In-Depth Mechanism

The most common and atom-economical method for synthesizing symmetrical N,N'-disubstituted thioureas like this compound is the direct condensation of a primary amine with carbon disulfide (CS₂).[4][5] This reaction avoids the use of more hazardous reagents like thiophosgene or isothiocyanates.[4][6] The overall reaction is as follows:

2 R-NH₂ + CS₂ → R-NH-C(=S)-NH-R + H₂S

Where R = CH₃(CH₂)₇- (n-octyl)

The reaction proceeds through a distinct, multi-step mechanism involving a key dithiocarbamate intermediate.[7][8][9]

Step 1: Nucleophilic Attack and Dithiocarbamic Acid Formation

The mechanism initiates with the nucleophilic attack of the nitrogen atom of one molecule of octylamine on the electrophilic carbon atom of carbon disulfide. The lone pair of electrons on the nitrogen is highly attracted to the electron-deficient carbon of CS₂, which is doubly bonded to two electronegative sulfur atoms. This attack forms a zwitterionic intermediate that rapidly undergoes proton transfer to yield an N-octyldithiocarbamic acid intermediate.[9]

Step 2: Formation of the Dithiocarbamate Salt

The dithiocarbamic acid formed in the first step is acidic. In the presence of a second molecule of octylamine, which acts as a base, the dithiocarbamic acid is deprotonated. This acid-base reaction forms an octylammonium N-octyldithiocarbamate salt.[8][9] This salt is a crucial, isolable intermediate in many related syntheses.[6][7]

Step 3: Elimination and Isothiocyanate Formation

The dithiocarbamate salt intermediate is thermally unstable. Upon heating, it can eliminate a molecule of hydrogen sulfide (H₂S). This elimination can be facilitated by a coupling agent or simply by thermal energy. One proposed pathway involves the decomposition of the dithiocarbamate salt to form octyl isothiocyanate (R-N=C=S) and regenerate a molecule of octylamine.

Step 4: Final Nucleophilic Attack to Form Thiourea

The highly electrophilic carbon of the in situ generated octyl isothiocyanate is then immediately attacked by the nitrogen of a second molecule of octylamine.[10] This final nucleophilic addition reaction leads to the formation of the stable this compound product.[10][11]

The overall mechanism can be visualized as follows:

Caption: Reaction mechanism for the formation of this compound.

Causality in Experimental Choices: The Role of Promoters

While the reaction can proceed thermally, its efficiency is often enhanced by specific reagents that facilitate the key elimination step (Step 3).

-

Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDC) are widely used in amide and peptide synthesis and can be adapted for thiourea formation.[12] They activate the dithiocarbamic acid intermediate, converting the hydroxyl group into a better leaving group, thereby promoting the elimination of H₂S and formation of the isothiocyanate.

-

Oxidants: A simple one-pot synthesis can be achieved using oxidants like hydrogen peroxide.[13] The oxidant facilitates the desulfurization of the dithiocarbamate intermediate, driving the reaction toward the thiourea product.[13]

-

Promoters: Halogenated compounds like carbon tetrabromide (CBr₄) have been shown to significantly accelerate the reaction.[14] This is explained by the formation of a highly reactive sulfenyl bromide intermediate from the dithiocarbamate, which rapidly converts to the isothiocyanate.[14]

The choice of solvent is also critical. While aqueous media can be used for a greener synthesis,[4][5] organic solvents like DMSO or DMF are often employed to ensure the solubility of all reactants and intermediates.[14][15]

Field-Proven Experimental Protocol

This protocol describes a straightforward and efficient synthesis of this compound adapted from established methods for symmetrical thiourea synthesis.[14][15]

Materials and Reagents:

-

n-Octylamine (99%)

-

Carbon disulfide (CS₂) (99%)

-

Carbon tetrabromide (CBr₄) (99%)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Workflow:

Caption: General experimental workflow for synthesis and purification.

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add n-octylamine (20 mmol, 2.58 g). Dissolve the amine in 20 mL of anhydrous DMF.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add carbon disulfide (10 mmol, 0.76 g) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15 minutes.

-

Promoter Addition: Add carbon tetrabromide (10 mmol, 3.31 g) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent.

-

Work-up: Once the reaction is complete, pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL). The bicarbonate wash is crucial to neutralize any acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product will be a solid or oil. Purify by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Data Presentation and Product Validation

To ensure the trustworthiness of the protocol, the final product must be rigorously characterized to confirm its identity and purity.

Table 1: Expected Analytical Data for this compound

| Analytical Technique | Expected Result |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~5.8-6.2 (br s, 2H, N-H ), 3.3-3.5 (q, 4H, N-CH₂ -), 1.5-1.7 (m, 4H, -CH₂-CH₂ -CH₂-), 1.2-1.4 (m, 20H, -(CH₂ )₅-), 0.8-0.9 (t, 6H, -CH₃ ) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~181.0 (C=S), ~46.5 (N-C H₂-), ~31.8, ~29.2, ~29.1, ~26.8, ~22.6, ~14.1 (Alkyl chain carbons) |

| FT-IR (KBr, cm⁻¹) | ~3200-3300 (N-H stretch), ~2850-2950 (C-H stretch), ~1550 (C-N stretch, "Thioamide II band"), ~1350 (C=S stretch, "Thioamide III band") |

| Mass Spec. (ESI+) | m/z = 287.25 [M+H]⁺, 309.23 [M+Na]⁺ |

Conclusion

The formation of this compound via the reaction of octylamine and carbon disulfide is a robust and well-understood process. The mechanism proceeds through a critical dithiocarbamate salt intermediate, whose subsequent conversion to an isothiocyanate is the rate-determining step. This step can be significantly accelerated through the rational use of promoters like carbon tetrabromide. The provided protocol, grounded in established chemical principles, offers a reliable pathway for the synthesis and purification of this important compound, with self-validating characterization steps ensuring high scientific integrity. This foundational understanding enables researchers to further explore and innovate within the vast chemical space of thiourea derivatives.

References

-

Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332. Available at: [Link]

-

Organic Chemistry Portal. Thiourea synthesis by thioacylation. Available at: [Link]

-

SYNLETT. (2007). Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram Disulfides. Available at: [Link]

-

Li, J., et al. (2019). One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence. Scientific Reports, 9, 12423. Available at: [Link]

-

Nachman, R. J., et al. (2014). Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. Journal of the Serbian Chemical Society, 79(1), 1-10. Available at: [Link]

-

ResearchGate. (2015). Highly efficient and catalyst-free synthesis of unsymmetrical thioureas under solvent-free conditions. Available at: [Link]

-

Hernández-Vázquez, E., et al. (2020). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 25(23), 5738. Available at: [Link]

- Google Patents. (1965). New process for the preparation of thiourea derivatives. US3188312A.

-

Friščić, T., & Cinčić, D. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. RSC Mechanochemistry Series, 1, 1-28. Available at: [Link]

-

ResearchGate. (2019). The general mechanism of thiourea derivative synthesis starting with carbon disulfide. Available at: [Link]

-

Wikipedia. Dithiocarbamate. Available at: [Link]

-

ResearchGate. (2020). The proposed mechanism for the formation of thiourea. Available at: [Link]

-

ResearchGate. (2010). Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate–amine coupling. Available at: [Link]

-

ResearchGate. (2014). ChemInform Abstract: Dithiocarbamate as an Efficient Intermediate for the Synthesis of 2-Amino-1,3,4-thiadiazoles in Water. Available at: [Link]

-

Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 481-512. Available at: [Link]

-

Aapptec. Coupling Reagents. Available at: [Link]

-

ResearchGate. (2020). Synthesis of Thiourea Derivatives and Its Evaluation as Corrosion Inhibitor for Carbon Steel. Available at: [Link]

-

Hindawi. (2013). Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. Available at: [Link]

-

Nikolova, V., et al. (2020). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 25(21), 4906. Available at: [Link]

-

African Journals Online (AJOL). (2018). Theoretical and experimental investigation of thiourea derivatives: Synthesis, crystal structure, in-silico and in-vitro biological screening. Tropical Journal of Pharmaceutical Research, 17(10). Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]

- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dithiocarbamate - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.lnu.edu.cn [chem.lnu.edu.cn]

- 15. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1,3-Dioctyl-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dioctyl-2-thiourea, a symmetrically substituted dialkylthiourea, finds applications in various chemical syntheses and as a potential ligand in coordination chemistry. Understanding its thermal stability and decomposition pathways is crucial for its safe handling, application in thermally sensitive processes, and for predicting its environmental fate. This technical guide provides a comprehensive overview of the thermal behavior of this compound, drawing upon established principles of thiourea chemistry and thermal analysis of analogous long-chain compounds. The guide delves into the anticipated decomposition mechanisms, the nature of the evolved gaseous products, and the standard analytical methodologies for characterizing its thermal properties.

Introduction to this compound

This compound belongs to the class of N,N'-disubstituted thioureas, characterized by the presence of two octyl chains attached to the nitrogen atoms of the thiourea backbone. The presence of these long alkyl chains significantly influences its physical properties, such as solubility and melting point, and is expected to play a dominant role in its thermal decomposition behavior.

Synthesis

The synthesis of this compound is typically achieved through the reaction of octyl isothiocyanate with octylamine. Alternatively, it can be synthesized by the reaction of two equivalents of octylamine with carbon disulfide. A general synthetic route is outlined below:

Caption: General synthesis of this compound.

Thermal Stability Assessment

Predicted Thermogravimetric Analysis (TGA) Behavior

TGA measures the change in mass of a sample as a function of temperature. For this compound, a multi-step decomposition is anticipated. Studies on analogous 1,3-dialkyloyl thioureas have shown a two-step degradation process.[1]

Table 1: Predicted TGA Data for this compound

| Decomposition Stage | Predicted Temperature Range (°C) | Predicted Mass Loss (%) | Probable Evolved Species |

| Stage 1 | 180 - 250 | 30 - 40% | Octylamine, Octene, Hydrogen Sulfide |

| Stage 2 | 250 - 400 | 60 - 70% | Fragmentation of the thiourea core, further hydrocarbon release |

Note: The predicted data is based on the thermal behavior of structurally similar long-chain thiourea derivatives and the general decomposition patterns of thioureas.[1][2]

Predicted Differential Scanning Calorimetry (DSC) Behavior

DSC measures the heat flow into or out of a sample as a function of temperature. The DSC curve for this compound is expected to show an endothermic peak corresponding to its melting point, followed by exothermic or endothermic peaks associated with its decomposition.

Caption: Proposed decomposition pathways for this compound.

Expected Decomposition Products

Based on the proposed mechanisms and studies of similar compounds, the following decomposition products are expected:

-

Volatile Hydrocarbons: Octane and octene from the cleavage and rearrangement of the octyl chains.

-

Sulfur-Containing Compounds: Hydrogen sulfide (H₂S) and carbon disulfide (CS₂).

-

Nitrogen-Containing Compounds: Octylamine and smaller nitrogenous fragments.

The exact composition of the product mixture will depend on the experimental conditions, such as the heating rate and the atmosphere (inert or oxidative).

Experimental Methodologies for Thermal Analysis

A thorough investigation of the thermal stability and decomposition of this compound requires a combination of analytical techniques.

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

This hyphenated technique provides real-time identification of the gaseous products evolved during the decomposition process.

Experimental Protocol:

-